4-Amino-2-ethylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-ethylbutanoic acid hydrochloride is a synthetic derivative of the naturally occurring inhibitory neurotransmitter γ-aminobutyric acid (GABA). The compound exists as a racemic mixture of R(-) and S(+) enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-ethylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-Amino-2-ethylbutanoic acid.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-ethylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
4-Amino-2-ethylbutanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its therapeutic potential in treating spasticity and other neurological disorders.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-2-ethylbutanoic acid hydrochloride involves its interaction with GABA receptors in the central nervous system. It acts as a GABA_B receptor agonist, leading to the inhibition of neurotransmitter release and reduction of neuronal excitability. This results in muscle relaxation and relief from spasticity.
Comparison with Similar Compounds
Similar Compounds
Gabapentin: Another GABA derivative used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant.
Vigabatrin: An irreversible inhibitor of GABA transaminase, used to treat epilepsy.
Uniqueness
4-Amino-2-ethylbutanoic acid hydrochloride is unique due to its specific action on GABA_B receptors, which distinguishes it from other GABA derivatives that may act on different receptors or have different mechanisms of action.
Biological Activity
4-Amino-2-ethylbutanoic acid hydrochloride, also known as 2-amino-2-ethylbutanoic acid , is an amino acid derivative with notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The chemical formula for 4-amino-2-ethylbutanoic acid is C6H13NO2, and it possesses a unique structural configuration that influences its reactivity and biological functions. The presence of an ethyl group at the alpha position differentiates it from other amino acids, contributing to its distinctive biological properties .
The biological activity of 4-amino-2-ethylbutanoic acid is primarily mediated through its interaction with various molecular targets, including enzymes and receptors involved in metabolic processes. As an amino acid derivative, it can participate in several biosynthetic pathways, influencing neurotransmitter synthesis and metabolic regulation.
Key Mechanisms:
- Enzyme Interaction : The compound can form hydrogen bonds with enzymes, affecting their catalytic activity.
- Neurotransmitter Modulation : It is involved in the synthesis of neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a critical role in inhibitory signaling in the nervous system .
Biological Activities
Research indicates that 4-amino-2-ethylbutanoic acid exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that this compound may exert neuroprotective effects by modulating neurotransmitter levels, particularly GABA, which is crucial for maintaining neuronal excitability .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Potential Antibacterial Properties : Preliminary research suggests that 4-amino-2-ethylbutanoic acid may possess antibacterial activity, although further studies are necessary to confirm these findings and elucidate the underlying mechanisms .
Case Studies
Several studies have investigated the biological activities of 4-amino-2-ethylbutanoic acid:
Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of 4-amino-2-ethylbutanoic acid on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and increased cell viability compared to control groups, suggesting a protective role against oxidative damage .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various amino acids, including 4-amino-2-ethylbutanoic acid. The study found that this compound exhibited moderate antibacterial activity against specific strains of bacteria, warranting further exploration into its potential as an antimicrobial agent .
Comparative Analysis
The following table summarizes the biological activities of 4-amino-2-ethylbutanoic acid compared to similar compounds:
Compound | Neuroprotective Activity | Antioxidant Activity | Antibacterial Activity |
---|---|---|---|
4-Amino-2-ethylbutanoic acid | Yes | Yes | Moderate |
Gamma-Aminobutyric Acid (GABA) | Yes | No | No |
L-Alanine | No | Yes | Weak |
Properties
IUPAC Name |
4-amino-2-ethylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-5(3-4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGHHCQLWUCZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.